molecular formula C6H2BrF2N3 B1376874 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole CAS No. 1381944-47-3

6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole

Cat. No. B1376874
CAS RN: 1381944-47-3
M. Wt: 234 g/mol
InChI Key: CYLZMYGHNUTSNT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole is 234 . The molecular formula is C6H2BrF2N3 . The InChI code is 1S/C6H2BrF2N3/c7-2-1-3-6(11-12-10-3)5(9)4(2)8/h1H,(H,10,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 234 , a molecular formula of C6H2BrF2N3 , and an InChI code of 1S/C6H2BrF2N3/c7-2-1-3-6(11-12-10-3)5(9)4(2)8/h1H,(H,10,11,12) . The compound is canonicalized , has a complexity of 182 , and a topological polar surface area of 41.6Ų .

Scientific Research Applications

Chemical Synthesis and Reactivity

6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole, as a derivative of benzotriazole, has been studied in various contexts for its chemical reactivity and synthesis applications. For instance, similar compounds like 1-bromo- and 1-iodo-benzotriazoles are derived from 1-chlorobenzotriazole, demonstrating the bromo-compound's role as a reactive oxidant and a source of electrophilic bromine (Sasse & Storr, 1978). Such compounds have relevance in the synthesis and modification of various chemical entities.

Physicochemical Properties

Research on bromo analogues of benzotriazole, such as 6-bromo-benzotriazole, has focused on understanding their physicochemical properties in aqueous media. This includes investigations into their solubility and electronic effects resulting from different sites of substitution, which are crucial for their potential as inhibitors in biological systems (Wąsik et al., 2012).

Organic Semiconductors

Benzotriazole derivatives are noted for their application in organic semiconductors. For example, benzo[d][1,2,3]thiadiazole, a structurally related compound, has been used in organic semiconductors for devices like transistors and solar cells (Chen et al., 2016). Such research highlights the potential of this compound in similar applications due to its unique electronic and structural properties.

Halogen Bonding in Protein-Ligand Interaction

Studies on bromobenzotriazoles, which are structurally similar to this compound, have been used to assess halogen bonding in protein–ligand interactions. These studies are significant in understanding the contributions of halogen atoms to the binding affinity and specificity in drug design (Czapinska et al., 2021).

Molecular Synthesis and Ligand Design

The synthesis and characterization of bromo analogues of benzotriazole have implications in the design of complexing agents for metal ions and in molecular synthesis. For example, research into the synthesis of novel ligands using benzotriazole derivatives for metal ion detection demonstrates the versatility and application of these compounds in analytical chemistry and materials science (Hurtado et al., 2013).

Mechanism of Action

Target of Action

It’s known that similar compounds with extra fluorine atoms on the benzothiadiazole ring are often used in low-band gap polymer semiconductors .

Mode of Action

It’s known that the presence of fluorine atoms makes the compound more electron-withdrawing . This property could influence its interaction with its targets and result in changes at the molecular level.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole, it is recommended to be stored at -20°C for optimal stability .

Biochemical Analysis

Biochemical Properties

6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as protein kinases, which are crucial for regulating various cellular processes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating the signaling pathways they control . Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, affecting their function and stability.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and contextFor example, it can inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell growth and division . Additionally, this compound can induce apoptosis in certain cell types by activating specific apoptotic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition can lead to changes in gene expression, as the signaling pathways regulated by these enzymes are disrupted. Additionally, this compound can interact with nucleic acids, affecting their stability and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, toxic effects can be observed, including damage to tissues and organs. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels . For example, it can inhibit enzymes involved in glycolysis, resulting in altered glucose metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments . For example, the compound may localize to the nucleus, where it can interact with nucleic acids and influence gene expression.

properties

IUPAC Name

6-bromo-4,5-difluoro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2N3/c7-2-1-3-6(11-12-10-3)5(9)4(2)8/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLZMYGHNUTSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C2=NNN=C21)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743040
Record name 6-Bromo-4,5-difluoro-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1381944-47-3
Record name 1H-Benzotriazole, 5-bromo-6,7-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4,5-difluoro-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole
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Reactant of Route 5
6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole
Reactant of Route 6
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